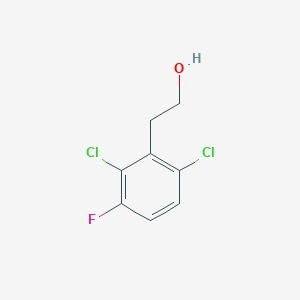

2-(2,6-Dichloro-3-fluorophenyl)ethanol

Beschreibung

IUPAC Nomenclature Conventions for Polysubstituted Aromatic Alcohols

The International Union of Pure and Applied Chemistry system provides comprehensive guidelines for naming complex aromatic alcohols containing multiple substituents. For compounds featuring aromatic rings with alcohol functional groups, the fundamental approach involves identifying the parent structure and systematically incorporating substituent information according to established priority rules. In the case of 1-(2,6-dichloro-3-fluorophenyl)ethanol, the nomenclature process begins with recognition of the parent benzene ring as the aromatic core structure.

The systematic naming protocol requires careful attention to the positioning of substituents on the aromatic ring. When multiple halogen atoms are present, their positions must be designated using numerical locants that provide the lowest possible combination of numbers. For this compound, the dichloro substituents occupy positions 2 and 6 on the benzene ring, while the fluorine atom is located at position 3. The numbering system originates from the carbon atom bearing the ethanol substituent, which receives position 1 designation.

The alcohol functionality in aromatic systems follows specific nomenclature rules that differ from aliphatic alcohols. Simple alcohols utilize the suffix "-ol" derived from the parent alkane name, but aromatic alcohols with directly attached hydroxyl groups to benzene rings are typically classified as phenols. However, when the hydroxyl group is separated from the aromatic ring by a carbon chain, as in ethanol derivatives, the compound maintains its classification as an alcohol rather than a phenol.

| Structural Component | IUPAC Designation | Position |

|---|---|---|

| Parent aromatic ring | Phenyl | Base structure |

| Primary chlorine | Chloro | Position 2 |

| Secondary chlorine | Chloro | Position 6 |

| Fluorine | Fluoro | Position 3 |

| Ethanol chain | Ethanol | Position 1 |

The complete systematic name incorporates all substituents in alphabetical order, with numerical locants preceding each substituent designation. The molecular formula C₈H₇Cl₂FO reflects the precise atomic composition, where the eight carbon atoms comprise the six-membered aromatic ring plus the two-carbon ethanol chain. The systematic approach ensures unambiguous identification of the compound structure, eliminating potential confusion with constitutional isomers or regioisomers.

Positional Isomerism in Dichloro-Fluorophenyl Ethanol Derivatives

Positional isomerism in dichloro-fluorophenyl ethanol derivatives presents significant complexity due to the multiple possible arrangements of halogen substituents on the aromatic ring. The phenomenon of positional isomerism occurs when functional groups occupy different positions on the same parent structure, resulting in compounds with identical molecular formulas but distinct chemical and physical properties. For dichloro-fluorophenyl ethanol derivatives, the arrangement of chlorine and fluorine atoms around the benzene ring creates numerous possible isomeric forms.

The specific compound 1-(2,6-dichloro-3-fluorophenyl)ethanol represents one particular positional arrangement where the two chlorine atoms occupy the ortho positions (2,6) relative to the ethanol substituent, while the fluorine atom occupies the meta position (3). This arrangement contrasts sharply with alternative isomers such as 2,2-dichloro-1-(4-fluorophenyl)ethanol, which features a completely different substitution pattern with the fluorine atom in the para position and the chlorine atoms attached to the aliphatic carbon rather than the aromatic ring.

Research into aromatic positional isomers demonstrates that meta, ortho, and para arrangements significantly influence molecular properties and biological activity. The discrimination of aromatic positional isomers requires sophisticated analytical techniques, including chemical ionization mass spectrometry, which can successfully differentiate between closely related structural variants. The 2,6-dichloro-3-fluoro substitution pattern creates a unique electronic environment around the aromatic ring, influencing both the chemical reactivity and the physical properties of the resulting ethanol derivative.

| Isomer Type | Substitution Pattern | CAS Number | Molecular Weight |

|---|---|---|---|

| 2,6-Dichloro-3-fluoro | Ortho/meta arrangement | 330156-50-8 (R) | 209.04 g/mol |

| 2,6-Dichloro-3-fluoro | Ortho/meta arrangement | 877397-65-4 (S) | 209.04 g/mol |

| 4-Fluoro variant | Para arrangement | 61693-75-2 | 209.04 g/mol |

The positional relationships between substituents create distinct steric and electronic effects that influence the overall molecular behavior. The ortho arrangement of chlorine atoms in positions 2 and 6 creates significant steric hindrance around the ethanol-bearing carbon, while the meta-positioned fluorine atom contributes electronic effects through its strong electron-withdrawing properties. These positional factors collectively determine the compound's suitability for specific synthetic applications and its potential biological activity profiles.

Stereochemical Designation and Absolute Configuration Analysis

Stereochemical designation and absolute configuration analysis represent critical aspects of structural identification for chiral compounds such as 1-(2,6-dichloro-3-fluorophenyl)ethanol. The presence of a chiral center at the ethanol carbon creates two distinct enantiomeric forms, designated as (R) and (S) configurations according to Cahn-Ingold-Prelog priority rules. These stereoisomers possess identical molecular formulas and connectivity but differ in their three-dimensional spatial arrangements, leading to distinct biological and chemical properties.

The (R)-enantiomer of 1-(2,6-dichloro-3-fluorophenyl)ethanol carries the CAS number 330156-50-8 and represents one specific absolute configuration of the chiral center. Conversely, the (S)-enantiomer possesses CAS number 877397-65-4 and exhibits the opposite spatial arrangement around the asymmetric carbon. The determination of absolute configuration requires careful analysis of substituent priorities according to atomic number, with the aromatic ring taking precedence over the methyl group of the ethanol moiety.

Modern synthetic approaches enable the production of enantiomerically pure forms of these compounds through enzymatic resolution and asymmetric synthesis techniques. Research demonstrates that alcohol dehydrogenases from Lactobacillus kefir can achieve exceptional enantiomeric excess values exceeding 99.9 percent in the production of the (S)-enantiomer. The high degree of stereochemical control possible in contemporary synthesis reflects the importance of absolute configuration in pharmaceutical applications, where different enantiomers may exhibit vastly different biological activities.

| Stereoisomer | CAS Number | Melting Point | Enantiomeric Excess |

|---|---|---|---|

| (R)-Configuration | 330156-50-8 | 43°C | >98% available |

| (S)-Configuration | 877397-65-4 | 41-45°C | 99.9% achievable |

The stereochemical information must be incorporated into systematic nomenclature using specific formatting conventions. According to International Union of Pure and Applied Chemistry guidelines, stereochemical descriptors are enclosed in parentheses and placed at the beginning of the compound name. The complete systematic names become (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol and (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, clearly distinguishing between the two enantiomeric forms.

The practical importance of stereochemical designation extends beyond nomenclature to encompass synthetic planning and quality control in pharmaceutical manufacturing. The synthesis of crizotinib, a targeted cancer therapeutic, requires specific enantiomeric forms of 1-(2,6-dichloro-3-fluorophenyl)ethanol as key intermediates. The ability to control and verify absolute configuration through advanced analytical techniques ensures consistent production of therapeutically active compounds while avoiding the potential complications associated with unwanted stereoisomers.

Eigenschaften

IUPAC Name |

2-(2,6-dichloro-3-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2FO/c9-6-1-2-7(11)8(10)5(6)3-4-12/h1-2,12H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBCRVJHEZJOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Cl)CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Chemistry

- Chiral Building Block : (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol serves as a crucial chiral building block in organic synthesis, enabling the creation of complex molecules with specific stereochemical configurations. Its unique structural attributes allow for selective reactions that are essential in synthesizing pharmaceuticals and agrochemicals .

Biology

- Biological Activity : Research indicates that this compound exhibits potential biological activities, particularly in inhibiting the autophosphorylation of human hepatocyte growth factor receptor (HGFR), which is implicated in various cancers. This inhibition can lead to therapeutic strategies against tumors driven by aberrant signaling through this receptor .

- Neuropharmacological Effects : Derivatives of this compound have shown affinities for serotonin receptors (5-HT), suggesting potential applications in treating mood disorders. Modifications on the phenyl ring can significantly influence receptor binding and functional outcomes .

Medicine

- Pharmaceutical Intermediate : (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is explored as a precursor in the synthesis of crizotinib, a targeted therapy drug used in treating non-small cell lung cancer (NSCLC). The compound's synthesis involves enzymatic methods that yield high enantiomeric excess values, facilitating its use in large-scale drug production .

Industrial Applications

The compound is utilized in the development of advanced materials and as an intermediate in chemical manufacturing processes. Its role as a chiral intermediate is particularly significant for cost-effective and sustainable production methods in the pharmaceutical industry .

Case Study 1: Synthesis of Crizotinib

Recent studies highlight the synthesis of crizotinib from (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol utilizing enzymatic methods that achieve high yields and enantiomeric purity. This approach not only enhances the efficiency of drug production but also reduces environmental impact compared to traditional chemical synthesis methods .

Case Study 2: Neuropharmacological Research

Investigations into the effects of derivatives of this compound on serotonin receptors have shown promising results for potential treatments for mood disorders. The structure-activity relationship studies indicate that specific modifications can enhance receptor affinity and selectivity .

Wirkmechanismus

The mechanism by which 2-(2,6-Dichloro-3-fluorophenyl)ethanol exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The exact pathways and molecular targets would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Research Frontiers and Challenges

- Enzyme Engineering : Directed evolution of KREDs and ADHs is ongoing to expand substrate scope and improve activity under industrial conditions (e.g., high substrate loading, organic solvents) .

- Green Chemistry : Solvent-free systems and bio-orthogonal immobilization (e.g., diyne cross-linkers) are emerging to minimize environmental impact .

Biologische Aktivität

2-(2,6-Dichloro-3-fluorophenyl)ethanol, also referred to as (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is a chiral compound that has garnered attention for its potential biological activities. With a molecular formula of C8H8Cl2F and a molecular weight of approximately 209.04 g/mol, this compound's unique structural features impart significant biological interactions, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features:

- A dichlorofluorophenyl group attached to an ethanol moiety.

- The presence of two chlorine atoms and one fluorine atom enhances its lipophilicity and binding affinity to biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. It has shown effectiveness against various bacterial and fungal strains, including those resistant to conventional treatments. However, further clinical studies are required to fully establish its efficacy and safety in therapeutic applications.

Kinase Inhibition

The compound is primarily recognized for its role as a small molecule kinase inhibitor . It has been investigated for its potential in treating various cancers by inhibiting specific kinases involved in cell signaling pathways that regulate tumor growth and proliferation. The inhibition of these kinases is critical in developing targeted cancer therapies.

Antioxidant Properties

Studies suggest that this compound may possess antioxidant properties , which could be beneficial in treating diseases related to oxidative stress. This aspect of its biological activity is still under investigation, necessitating more research to elucidate the mechanisms involved.

The mechanism through which this compound exerts its biological effects involves:

- Interaction with specific molecular targets such as enzymes and receptors.

- Modulation of signaling pathways crucial for cellular functions.

The presence of electronegative chlorine and fluorine atoms enhances the compound's binding affinity, making it a valuable tool in biochemical studies .

Case Study 1: Anticancer Activity

A study evaluated the inhibitory effects of this compound on various kinases related to cancer progression. The compound demonstrated significant potency against specific targets involved in tumorigenesis, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Synthesis and Applications

The synthesis of this compound from 2,6-dichloro-3-fluoroacetophenone via reduction with sodium borohydride was documented. This synthetic route highlights the compound's utility as an intermediate in the development of more complex pharmaceuticals, including those targeting cancer pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Kinase Inhibitor | Inhibition of specific kinases |

| Crizotinib | Antitumor | Inhibition of ALK and ROS1 kinases |

| Fluoxetine | Antidepressant | Inhibition of serotonin reuptake |

Vorbereitungsmethoden

Sodium Borohydride Reduction

A widely used method involves reducing 2,6-dichloro-3-fluoroacetophenone with sodium borohydride (NaBH4) in ethanol at room temperature. This method is straightforward and cost-effective but typically yields a racemic mixture.

- Dissolve 2,6-dichloro-3-fluoroacetophenone in ethanol.

- Add sodium borohydride portion-wise at room temperature.

- Stir for approximately 2 hours.

- Quench the reaction with hydrochloric acid, adjust pH to ~2.

- Extract with ethyl acetate, wash with saturated sodium carbonate and brine.

- Dry and remove solvent to obtain crude 2-(2,6-dichloro-3-fluorophenyl)ethanol.

This method yields a racemic mixture requiring further resolution to obtain optically pure product.

Catalytic Hydrogenation with Chiral Catalysts

Industrial synthesis often uses catalytic hydrogenation of the ketone with chiral transition metal catalysts (e.g., Ru(II) complexes with chiral ligands). This approach allows direct asymmetric reduction, producing enantiomerically enriched alcohols.

- Catalysts such as Ru(II) complexes with ligands like XylSKEWPHOS/PICA are employed.

- Reaction conditions (H2 pressure, temperature) are optimized for yield and enantioselectivity.

- Continuous flow reactors and immobilized catalysts can improve scalability and process control.

This method can achieve enantiomeric excess (ee) values exceeding 95%, suitable for pharmaceutical applications.

Enzymatic and Resolution Methods

Chemical Resolution via Chiral Amines

A patented method describes resolution of racemic this compound derivatives using (S)-1-phenylethylamine to form diastereomeric salts, which can be separated by crystallization.

Stepwise Summary:

| Step | Description |

|---|---|

| 1 | Prepare racemic this compound by NaBH4 reduction of ketone. |

| 2 | React with tetrahydrophthalic anhydride and catalytic DMAP to form a half-ester intermediate. |

| 3 | Add (S)-1-phenylethylamine to form diastereomeric salts; reflux and cool to precipitate the desired salt. |

| 4 | Hydrolyze the salt with hydrochloric acid, then neutralize and extract to obtain optically pure (S)-2-(2,6-dichloro-3-fluorophenyl)ethanol. |

This method is advantageous for large-scale production due to the recovery of resolution agents and simplified purification.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic esters derived from this compound can selectively hydrolyze one enantiomer, enriching the other. Variants of lipases (e.g., Candida antarctica lipase B) and ketoreductases (KREDs) have been engineered for improved enantioselectivity.

- Use of deep eutectic solvents (DES) can enhance enzyme stability and selectivity.

- Directed evolution and substrate engineering further optimize enzyme performance.

This biocatalytic approach offers mild reaction conditions and environmental benefits.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Enantiomeric Excess (ee) | Yield (%) | Scalability | Notes |

|---|---|---|---|---|---|

| Sodium Borohydride Reduction | NaBH4, ethanol, room temp | Racemic (0% ee) | ~90 | Laboratory scale | Simple, low cost, requires resolution |

| Catalytic Asymmetric Hydrogenation | Ru(II) complex + chiral ligand, H2 gas | >95% (R or S) | 85-95 | Industrial scale | High ee, catalyst cost, optimized conditions |

| Chemical Resolution with (S)-1-Phenylethylamine | Diastereomeric salt formation, hydrolysis | >99% (S) | 70-80 | Industrial scale | Recovery of reagents, multiple steps |

| Enzymatic Resolution | Lipases/KREDs, DES solvents | >99% (R or S) | 60-85 | Emerging scale | Environmentally friendly, mild conditions |

Research Findings and Notes

- The sodium borohydride reduction is a classical method but insufficient alone for enantiopure product.

- Catalytic asymmetric hydrogenation is preferred industrially due to direct enantioselective synthesis.

- Resolution methods, especially using chiral amines, provide high optical purity and are scalable.

- Enzymatic methods are gaining traction for their green chemistry profile and potential for high selectivity.

- Recovery and reuse of catalysts and resolution agents are important for cost-effectiveness and sustainability.

- Characterization of the product includes chiral HPLC, NMR, optical rotation, and crystallography to confirm stereochemistry and purity.

Q & A

Q. What are the primary synthetic routes for enantioselective preparation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol?

Methodological Answer: The compound is synthesized via two main approaches:

- Asymmetric Hydrogenation : Using the XylSKEWPHOS/PICA-Ru(II) catalyst system, 2',6'-dichloro-3'-fluoroacetophenone is hydrogenated to yield the (S)-enantiomer with >99% enantiomeric excess (ee). Ligand modifications (e.g., introducing substituents to the PICA ligand) further enhance stereoselectivity .

- Enzymatic Reduction : Engineered ketoreductases (KREDs) reduce the corresponding ketone to produce the (S)-alcohol in 76% yield and 99.99% ee. Co-immobilized with glucose dehydrogenase (GDH) for cofactor regeneration, this method enables scalable biocatalysis .

Q. How is enantiomeric excess (ee) validated for this compound?

Methodological Answer:

- Chiral HPLC : Employing chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers, with detection via UV or mass spectrometry.

- X-ray Crystallography : Absolute configuration is confirmed by solving crystal structures of derivatives (e.g., chalcones), where fluorine positional disorder and hydrogen-bonding patterns are analyzed .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., fluorine positional disorder) be resolved?

Methodological Answer: Fluorine disorder in crystal structures (e.g., occupancy over multiple sites) is addressed using:

- Mercury Software : Visualize and analyze intermolecular interactions (C–H···F/O) and π–π stacking. Graph-set analysis (e.g., C11(5)C11(7) descriptors) identifies hydrogen-bonding networks .

- Refinement Constraints : Fix bond distances (e.g., C–F = 1.33 Å) and refine occupancy factors (0.5–0.75) to model disorder accurately .

Q. How can catalytic systems be optimized for improved enantioselectivity?

Methodological Answer:

- Ligand Engineering : Modify phosphine ligands (e.g., XylSKEWPHOS) to alter steric/electronic effects. Substituents on PICA ligands increase enantioselectivity from 98.5% to >99% ee .

- Enzyme Engineering : Directed evolution of KREDs (e.g., Val182Ala mutation in Bacillus subtilis YueD) expands substrate scope and enhances ee (99.99%) .

Q. How to reconcile conflicting ee values across synthetic methods?

Methodological Answer: Discrepancies arise from:

- Catalyst Efficiency : Heterogeneous catalysts (Ru complexes) may exhibit batch-dependent activity, while immobilized enzymes ensure consistent performance.

- Analytical Limitations : Chiral HPLC may underestimate ee if co-eluting impurities exist. Cross-validate with X-ray or NMR (e.g., Mosher ester analysis) .

Q. What role do hydrogen-bonding patterns play in crystal packing?

Methodological Answer: Intermolecular interactions (e.g., C–H···O/F) stabilize crystal lattices and influence material properties. Graph-set analysis (Bernstein formalism) classifies motifs (e.g., chains, rings) to predict packing behavior. For example, weak C–H···F interactions in chalcone derivatives propagate parallel chains along the crystallographic axis .

Q. What are the applications of this compound in drug development?

Methodological Answer: (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol is a key intermediate in synthesizing crizotinib (XALKORI®), a tyrosine kinase inhibitor for non-small cell lung cancer. Its stereochemical purity is critical for drug efficacy, necessitating rigorous ee validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.